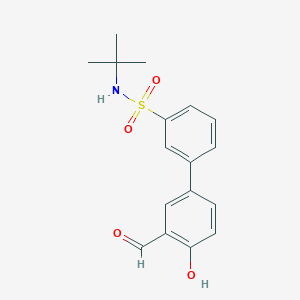

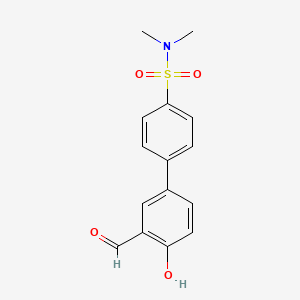

![molecular formula C17H17NO4S B6379167 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261987-87-4](/img/structure/B6379167.png)

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Übersicht

Beschreibung

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F6PPSP95) is a chemical compound that has been studied for its potential uses in scientific research. It is a member of the pyrrolidinylsulfonylphenylphenol family, which is a class of compounds that has been shown to possess a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a variety of potential scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been studied for its potential to act as an anti-inflammatory agent, as well as an antioxidant. Additionally, 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been studied for its potential to act as a neuroprotective agent, which could be beneficial in the treatment of neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it is believed that 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Biochemical and Physiological Effects

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive function, and protect against neurodegenerative diseases. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a relatively safe compound that can be used in laboratory experiments. It has a high purity of 95%, which makes it ideal for use in experiments that require a high degree of accuracy and precision. Additionally, 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a relatively new compound and its effects on humans and animals are not yet fully understood.

Zukünftige Richtungen

There are a variety of potential future directions for the research of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. These include further studies into its mechanism of action, its effects on humans and animals, and its potential therapeutic applications. Additionally, further studies into the synthesis of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% and its potential analogs could lead to the development of new compounds with improved bioactivity. Finally, further studies into the chemical and physical properties of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could lead to the development of more efficient and cost-effective methods of synthesis and purification.

Synthesemethoden

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-formyl-6-hydroxybenzene-1,3-dicarboxylic acid with 4-(pyrrolidinylsulfonyl)phenol in the presence of anhydrous sodium acetate and acetic acid. This reaction produces a mixture of 2-formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol and 4-(pyrrolidinylsulfonyl)benzene-1,3-dicarboxylic acid. The second step involves the separation of the two products by column chromatography. The final step involves the purification of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% by recrystallization from a mixture of ethanol and water.

Eigenschaften

IUPAC Name |

2-hydroxy-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-12-14-4-3-5-16(17(14)20)13-6-8-15(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12,20H,1-2,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRCQIBJGCALSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685391 | |

| Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |

CAS RN |

1261987-87-4 | |

| Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

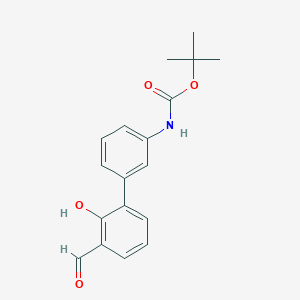

![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

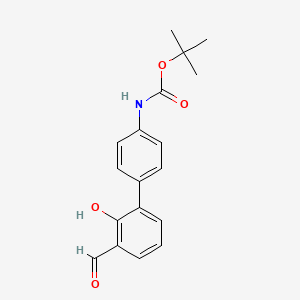

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

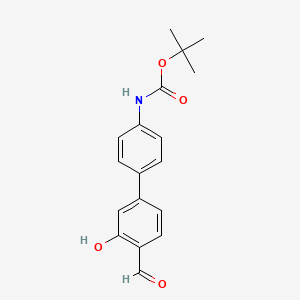

![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)

![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)